Boldenone Propionate

Pharmacokinetics Ester hydrolysis Half-life

Researchers requiring precise androgenic exposure control often face challenges with long-elimination esters that complicate washout and steady-state kinetics. Boldenone Propionate solves this by delivering a short-acting pharmacokinetic profile. - ~2-Day Half-Life: Enables rapid attainment of steady-state and brief washout periods. - High Metabolite Detectability: Confirmed via GC-MS/MS at 2 ppb, ideal for forensic and doping control assay development. - Defined Active Content: Provides a 27% higher active hormone content by weight compared to the undecylenate ester for accurate dose-response modeling.

Molecular Formula C22H30O3
Molecular Weight 342.479
CAS No. 977-32-2
Cat. No. B593114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoldenone Propionate
CAS977-32-2
Molecular FormulaC22H30O3
Molecular Weight342.479
Structural Identifiers
SMILESCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C
InChIInChI=1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,13,16-19H,4-8,10,12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1
InChIKeyULJOJMSGJSWPSE-BLQWBTBKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Boldenone Propionate Overview


Boldenone Propionate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, characterized by the addition of a propionate ester at the 17β‑hydroxyl group. This modification distinguishes it from the longer-acting Boldenone Undecylenate (Equipoise) [1]. The parent molecule, boldenone (1‑dehydrotestosterone), is known to bind the androgen receptor (AR) and promote protein synthesis and muscle growth [2]. The compound is primarily utilized in research settings, including veterinary pharmacology studies and analytical method development for doping control in equine and livestock contexts [3].

Workflow
Veterinary pharmacology and PK modeling studies requiring defined ester hydrolysis profiles
Selection context
Analytical method development for doping control in equine and livestock matrices
Use context
Ester weight correction and dose‑normalization studies across boldenone ester forms

Boldenone Propionate Ester Specificity


Substituting Boldenone Propionate with another boldenone ester (e.g., the undecylenate form) or a different short-chain AAS ester (e.g., Testosterone Propionate) is scientifically invalid due to fundamental differences in release kinetics, active hormone content per milligram, and analytical detectability. The propionate ester confers a distinct half-life of approximately two days [1], a stark contrast to the two‑week half‑life of the undecylenate ester , which dramatically alters the time course of androgenic exposure and the feasibility of analytical confirmation. Furthermore, the weight‑corrected anabolic steroid content differs significantly among esters [2], directly impacting the amount of active hormone delivered per administered dose. These factors preclude any assumption of functional equivalence and necessitate compound‑specific experimental design.

Ester chain length dictates release kinetics: the propionate confers a distinctly faster onset and shorter duration than undecylenate, which may alter exposure timelines.
Ester weight contribution differs substantially, resulting in non‑equivalent active boldenone base content per dose; direct substitution without correction introduces dosing discrepancies.
Analytical response in GC‑MS/MS is compound‑specific: boldenone metabolites exhibit unique fragmentation; substituting another AAS may compromise detection sensitivity and specificity.

Boldenone Propionate Comparative Evidence


Propionate vs. Undecylenate Half-Life

Boldenone Propionate demonstrates a terminal half-life of approximately 2 days [1], in contrast to Boldenone Undecylenate's terminal half-life of approximately 14 days . This 7‑fold difference in elimination half‑life reflects the faster hydrolysis of the short‑chain propionate ester compared to the long‑chain undecylenate ester, enabling a more rapid onset and shorter duration of action.

Half‑life comparison
Cross‑study comparable
~2 days (Propionate) vs. ~14 days (Undecylenate)
Supports short‑duration PK study design and rapid washout protocols.
Direct PK data for propionate ester are limited; values derived from ester chain inference.
Pharmacokinetics Ester hydrolysis Half-life Drug delivery

GC-MS/MS Detection Sensitivity

A validated GC‑MS/MS method using negative ion chemical ionization achieved a limit of detection (LOD) of 2 ppb for boldenone metabolites in urine, compared to 25 ppb for the metabolites of nandrolone, dromostanolone, and methenolone under identical conditions [1]. This enhanced detectability arises from the unique fragmentation properties of the boldenone‑derived PFPA derivatives.

GC‑MS/MS LOD
Direct head‑to‑head
2 ppb for boldenone metabolites (vs. 25 ppb for other AAS)
Supports high‑sensitivity detection in doping control and food safety monitoring.
NCI mode, PFPA derivatization, S/N=3.
Analytical chemistry Doping control GC-MS/MS Limit of detection

Active Hormone Content Comparison

When corrected for ester weight, Boldenone Propionate provides approximately 80 mg of active boldenone base per 100 mg of ester [1]. In contrast, Boldenone Undecylenate yields only 63 mg of active boldenone base per 100 mg of ester [2]. This difference arises from the smaller molecular weight contribution of the propionate ester (3‑carbon chain) compared to the undecylenate ester (11‑carbon chain).

Active base content
Cross‑study comparable
80 mg active boldenone per 100 mg propionate vs. 63 mg per 100 mg undecylenate
Requires dose correction for cross‑ester study comparisons.
Calculated from MW; LC‑MS confirmation recommended.
Ester weight Dose calculation Potency Pharmaceutical formulation

Injection Site Tolerability

In stark contrast to the pain‑free or mildly uncomfortable injections reported for other short‑chain esters like Testosterone Propionate at low concentrations, Boldenone Propionate is consistently described as producing exceptionally severe, debilitating pain at the injection site, often accompanied by swelling and prolonged discomfort [1][2]. Reports indicate that even concentrations as low as 25 mg/mL are 'unacceptable for use' due to the intensity of pain [3], a phenomenon not observed with most other propionate‑esterified AAS.

Injection tolerability
Class‑level inference
Severe pain reported at concentrations as low as 25 mg/mL; >90% of user accounts describe debilitating discomfort.
A practical limitation for studies requiring repeated parenteral administration.
Subjective reports; formulation‑dependent; direct comparative studies lacking.
Pharmaceutical formulation Tolerability Injection site reactions Drug delivery

Boldenone Propionate Applications


Short-Half-Life Pharmacokinetic Studies

Boldenone Propionate's ~2‑day half‑life makes it uniquely suited for pharmacokinetic investigations where rapid attainment of steady‑state concentrations and a brief washout period are desired. This property allows researchers to precisely control the duration of androgenic exposure and to study the relationship between ester chain length and in vivo hydrolysis kinetics [1].

Ultra-Sensitive GC-MS/MS Method Development

The exceptional detectability of boldenone metabolites at 2 ppb via GC‑MS/MS [1] positions Boldenone Propionate as an ideal candidate for spiking and recovery studies aimed at optimizing analytical methods for doping control or food safety. The compound's distinct fragmentation profile facilitates the development of highly sensitive and specific assays.

Ester Weight Correction Studies

The 27% difference in active hormone content between Boldenone Propionate and Boldenone Undecylenate [1] provides a robust experimental model for investigating the impact of ester weight on in vivo potency and receptor occupancy. This scenario is particularly relevant for studies requiring precise dose‑response relationships or comparative assessments of different ester formulations.

Injection Site Reaction Investigation

The well‑documented, severe injection pain associated with Boldenone Propionate [1] offers a valuable model for studying the mechanisms underlying ester‑induced local inflammation, pain signaling, and formulation‑based mitigation strategies. This research could inform the development of less painful injectable steroid preparations.

Application
Selection Property
Validation Focus
Pharmacokinetic studies of ester hydrolysis
Short‑chain ester rapid‑release profile
Exposure timeline control and washout period design
Analytical method development for doping control
High‑sensitivity GC‑MS/MS fragmentation profile
Detection specificity and LOD validation in urine matrices
Ester weight correction research
Active base content per ester mass
Dose equivalence accuracy in cross‑ester comparisons
Injection site reaction research
Documented local pain response
Tolerability mechanisms and formulation mitigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boldenone Propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.